molecular formula C8H8ClNOS B1653902 O-Methyl (4-chlorophenyl)carbamothioate CAS No. 20399-44-4

O-Methyl (4-chlorophenyl)carbamothioate

Cat. No.: B1653902
CAS No.: 20399-44-4
M. Wt: 201.67 g/mol
InChI Key: JPPFKDRJECLIDS-UHFFFAOYSA-N
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Description

O-Methyl (4-chlorophenyl)carbamothioate is a thiocarbamate derivative characterized by a carbamothioate functional group (N–C(=S)–O–) with a 4-chlorophenyl substituent and an O-methyl ester (Figure 1). Thiocarbamates are widely utilized in agrochemicals, particularly as herbicides and insecticides, due to their ability to inhibit acetylcholinesterase and disrupt lipid biosynthesis in pests . While direct data on this compound are sparse in the provided evidence, its structural analogs, such as O-methyl (4-bromophenyl)carbamothioate, offer critical insights into its properties and reactivity .

Properties

CAS No.

20399-44-4

Molecular Formula

C8H8ClNOS

Molecular Weight

201.67 g/mol

IUPAC Name

O-methyl N-(4-chlorophenyl)carbamothioate

InChI

InChI=1S/C8H8ClNOS/c1-11-8(12)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,12)

InChI Key

JPPFKDRJECLIDS-UHFFFAOYSA-N

SMILES

COC(=S)NC1=CC=C(C=C1)Cl

Canonical SMILES

COC(=S)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

O-Methyl (4-chlorophenyl)carbamothioate has several significant applications:

  • Agriculture :
    • Pesticide and Herbicide : The compound exhibits biological activity against various pests, making it suitable for use as a pesticide or herbicide. Its efficacy in targeting specific pests can help in integrated pest management strategies.
  • Pharmaceuticals :
    • Antimicrobial Agent : Research indicates that this compound may inhibit specific enzymes, leading to antimicrobial effects against pathogenic bacteria. This potential makes it a candidate for developing new therapeutic agents.
    • Anticancer Research : Certain derivatives of this compound have shown cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent through mechanisms such as apoptosis induction.
  • Chemical Synthesis :
    • Intermediate in Organic Chemistry : It serves as an intermediate in the synthesis of other organic compounds, facilitating the development of novel chemical entities with diverse biological activities.

Case Studies

Several studies highlight the effectiveness of this compound:

  • Cholinesterase Inhibition : A study demonstrated that this compound exhibits potent inhibition of acetylcholinesterase (AChE), suggesting its potential use in treating neurodegenerative diseases like Alzheimer's.
  • Antibacterial Efficacy : Comparative analyses showed that this compound outperformed other carbamothioates in inhibiting pathogenic bacteria, reinforcing its potential role in antimicrobial therapies.

Comparison with Similar Compounds

Halogen-Substituted Analogs: 4-Cl vs. 4-Bromophenyl Derivatives

The substitution of halogens on the phenyl ring significantly impacts physical and chemical properties. details the synthesis and characterization of O-methyl (4-bromophenyl)carbamothioate , which shares structural similarity with the 4-chloro analog. Key differences include:

Property O-Methyl (4-Cl)carbamothioate (Inferred) O-Methyl (4-Br)carbamothioate
Molecular Weight (g/mol) ~201.6 (Cl: 35.45) 246.1 (Br: 79.90)
Halogen Effect Electronegative, moderate steric bulk Heavier, larger atomic radius
Spectroscopic Shifts C-Cl: ~770 cm⁻¹ (IR) C-Br: ~560 cm⁻¹ (IR)
Melting Point Likely lower than Br analog Reported crystalline structure

The bromo analog exhibits a higher molecular weight and distinct IR absorption due to the C–Br bond. The chloro derivative’s smaller size may enhance solubility in polar solvents compared to the bromo compound.

Substituent Effects on Reactivity

highlights that substituents on the phenyl ring influence reaction yields in carbamothioate synthesis. For example, reactions with 4-fluorobenzyl isocyanide yielded 87% product, while 4-chlorobenzyl isocyanide gave slightly lower yields (83%) under similar conditions . This suggests that electron-withdrawing groups like Cl may slightly hinder reactivity compared to F, possibly due to steric or electronic effects.

Comparison with Other Thiocarbamates

  • Tiocarbazil (Bis(1-methylpropyl) S-(phenylmethyl) carbamothioate) : This herbicide shares the carbamothioate core but features bulkier alkyl substituents. The O-methyl group in the 4-Cl derivative likely increases volatility compared to tiocarbazil’s branched alkyl chains, which enhance soil adsorption and persistence .

Physico-Chemical and Functional Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Key Applications Stability Notes
O-Methyl (4-Cl)carbamothioate C₈H₈ClNO₂S Pesticide (inferred) Moderate hydrolysis risk
O-Methyl (4-Br)carbamothioate C₈H₈BrNO₂S Research chemical Crystalline, stable
Tiocarbazil C₁₄H₂₁N₃OS Herbicide High soil adsorption

The 4-Cl derivative’s smaller halogen likely accelerates hydrolysis compared to the bromo analog, which may exhibit greater stability in environmental conditions.

Preparation Methods

Synthesis via Reaction of 4-Chloroaniline with Methyl Chlorothioformate

The direct reaction of 4-chloroaniline with methyl chlorothioformate (ClC(=S)OCH₃) represents a straightforward route to O-methyl (4-chlorophenyl)carbamothioate. This method exploits the nucleophilic substitution of the amine group at the electrophilic thiocarbonyl center of methyl chlorothioformate.

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The lone pair on the nitrogen atom of 4-chloroaniline attacks the electrophilic carbon in methyl chlorothioformate, displacing the chloride ion.
  • Proton Transfer : A base, such as triethylamine or pyridine, neutralizes the generated HCl, driving the reaction to completion.

The general reaction scheme is:
$$
\text{4-Cl-C₆H₄-NH₂ + ClC(=S)OCH₃ → 4-Cl-C₆H₄-NH-C(=S)OCH₃ + HCl}
$$

Typical Conditions :

  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Temperature: 0–25°C
  • Base: Triethylamine (1.1 equiv)
  • Reaction Time: 4–6 hours

Optimization Considerations

  • Purity of Reagents : Methyl chlorothioformate must be freshly distilled to avoid hydrolysis.
  • Stoichiometry : A slight excess of methyl chlorothioformate (1.2 equiv) ensures complete conversion.
  • Workup : The product is isolated via aqueous extraction, followed by column chromatography (silica gel, hexane/ethyl acetate).

Synthesis via 4-Chlorophenyl Isothiocyanate and Methanol

An alternative pathway involves the intermediate formation of 4-chlorophenyl isothiocyanate (4-Cl-C₆H₄-N=C=S), followed by its reaction with methanol. This method is advantageous when the isothiocyanate is readily available or required for subsequent transformations.

Stepwise Reaction Pathway

Synthesis of 4-Chlorophenyl Isothiocyanate

4-Chloroaniline reacts with thiophosgene (Cl₂C=S) under controlled conditions:
$$
\text{4-Cl-C₆H₄-NH₂ + Cl₂C=S → 4-Cl-C₆H₄-N=C=S + 2 HCl}
$$
Conditions :

  • Solvent: Dichloromethane
  • Temperature: −10°C to 0°C (to minimize side reactions)
  • Base: Sodium bicarbonate (to scavenge HCl)
Methanol Quenching of Isothiocyanate

The isothiocyanate intermediate reacts with methanol in the presence of a base:
$$
\text{4-Cl-C₆H₄-N=C=S + CH₃OH → 4-Cl-C₆H₄-NH-C(=S)OCH₃}
$$
Conditions :

  • Solvent: Methanol or THF
  • Base: Triethylamine (1.0 equiv)
  • Temperature: 25°C
  • Reaction Time: 2–4 hours

Advantages and Limitations

  • Advantages : High purity of the final product due to the isolation of the isothiocyanate intermediate.
  • Limitations : Thiophosgene is highly toxic, necessitating stringent safety protocols.

Alternative Methods and Considerations

Transesterification of Thiocarbamates

O-Methyl thiocarbamates can theoretically be synthesized via transesterification of higher thiocarbamate esters (e.g., ethyl derivatives) with methanol. However, this method is less common due to equilibrium limitations and the requirement for acid/base catalysis.

Carbon Disulfide-Based Alkylation

Reaction of 4-chloroaniline with carbon disulfide (CS₂) and methyl iodide in the presence of a base yields a dithiocarbamate intermediate. Subsequent selective oxidation or rearrangement could yield the target compound, but this route is fraught with side reactions (e.g., over-alkylation).

Comparative Analysis of Preparation Methods

Parameter Method 1 (Methyl Chlorothioformate) Method 2 (Isothiocyanate Route)
Reagent Toxicity Moderate (methyl chlorothioformate) High (thiophosgene)
Reaction Steps 1 2
Yield 70–85% 60–75%
Purification Complexity Low Moderate (requires intermediate isolation)
Scalability High Moderate

Key Observations

  • Method 1 is preferred for industrial-scale synthesis due to its single-step protocol and higher yields.
  • Method 2 is suitable for laboratory settings where intermediate isolation is necessary for structural validation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing O-Methyl (4-chlorophenyl)carbamothioate in laboratory settings?

  • Answer: Two primary routes are documented:

  • Route 1: Reacting 4-chlorophenyl isocyanide with O-methyl dithiocarbonate derivatives in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0°C to room temperature. Yields can reach 79–87% with optimized stoichiometry .
  • Route 2: Condensation of xanthate esters (e.g., S-methyl O-methyl carbonodithioate) with 4-chlorobenzylamine under anhydrous conditions. This method achieves yields up to 83% via nucleophilic substitution .
    • Key Considerations: Use inert atmospheres (e.g., argon) to prevent oxidation and prioritize flash chromatography for purification .

Q. How can researchers confirm the structural identity and purity of synthesized this compound?

  • Answer:

  • Structural Confirmation: Employ 1H^1H-NMR and 13C^{13}C-NMR to verify the methyl carbamate (-OCH3_3) and 4-chlorophenyl moieties. Mass spectrometry (MS) should confirm the molecular ion peak (e.g., m/z 260.24 for analogs) .
  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using reference standards for comparison. Impurity profiling can follow European Pharmacopoeia (EP) guidelines for related chlorophenyl derivatives .

Q. What are common pitfalls in synthesizing carbamothioates, and how can they be mitigated?

  • Answer:

  • Low Yields: Often due to moisture-sensitive reagents. Use rigorously dried solvents (e.g., THF over molecular sieves) and anhydrous reaction conditions .
  • Side Reactions: Competing thiourea formation may occur. Optimize reaction time (e.g., 1.5–5 hours) and monitor progress via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of xanthate esters in forming carbamothioates?

  • Answer: The reaction involves nucleophilic attack by the amine on the electrophilic carbon of the xanthate ester, facilitated by NaH as a base. Density functional theory (DFT) calculations suggest that the transition state is stabilized by π-stacking interactions between aromatic substituents . Advanced studies could use kinetic isotope effects (KIEs) or molecular dynamics (MD) simulations to probe transition-state geometry.

Q. How does this compound degrade under environmental or physiological conditions, and what are the implications for its stability?

  • Answer:

  • Hydrolysis: Carbamothioates are prone to hydrolysis under alkaline conditions. Stability studies in buffered solutions (pH 5–9) at 25–40°C can quantify degradation rates. LC-MS/MS can identify hydrolytic products like 4-chloroaniline .
  • Photolysis: UV irradiation (254–365 nm) may cleave the C-S bond. Use quartz reactors and monitor degradation via time-resolved spectroscopy .

Q. How can researchers resolve contradictions in reported bioactivity data for carbamothioate analogs?

  • Answer: Contradictions often arise from assay variability (e.g., cell-free vs. cellular systems). Strategies include:

  • Standardized Bioassays: Use isogenic bacterial strains (e.g., E. coli ribosomal RNA models) to evaluate binding to conserved targets like the 30S ribosomal subunit .
  • Orthogonal Validation: Combine enzyme inhibition assays with transcriptomic profiling to correlate activity with gene expression changes .

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